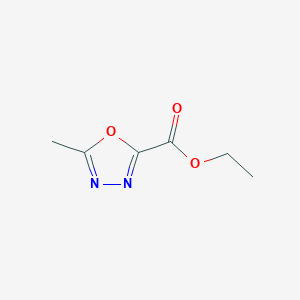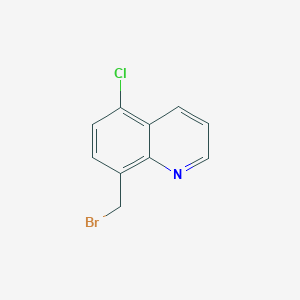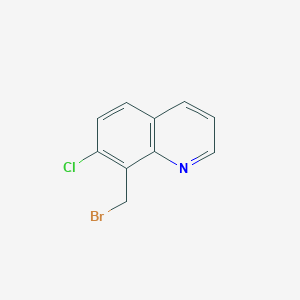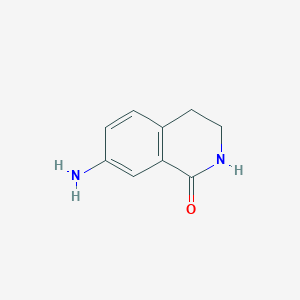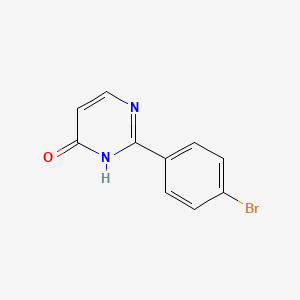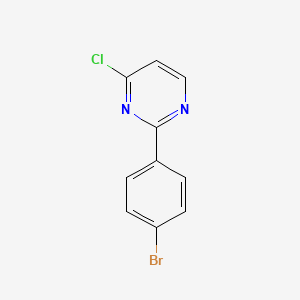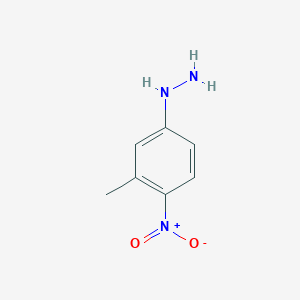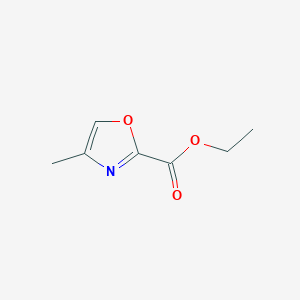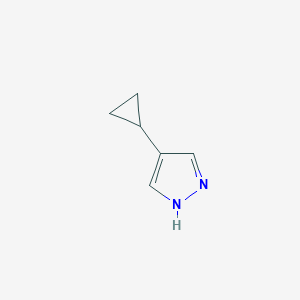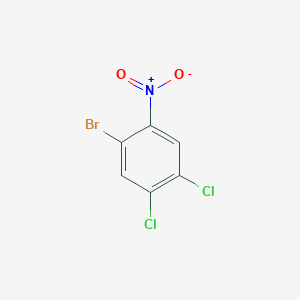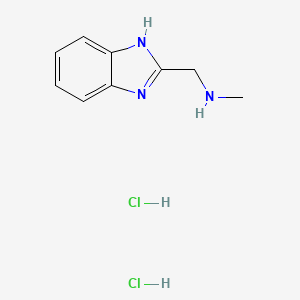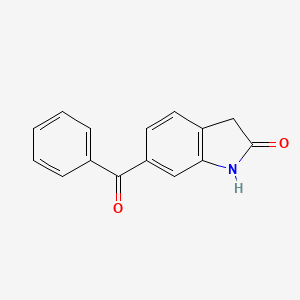
6-benzoyl-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-benzoyl-1,3-dihydro-2H-indol-2-one and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a new indole-2-one derivative using a one-pot multicomponent-Biginelli reaction via CaCl2 catalyst .Molecular Structure Analysis
The molecular structure of 6-benzoyl-1,3-dihydro-2H-indol-2-one consists of a benzoyl group attached to the 6-position of an indolinone core. The molecular weight of this compound is 237.25 g/mol.Chemical Reactions Analysis
6-benzoyl-1,3-dihydro-2H-indol-2-one has been used as a ligand in the synthesis of novel complexes through its reaction with transition elements salts such as CoCl2.6H2O, NiCl2.6H2O, CuCl2.2H2O, and ZnCl2 .Applications De Recherche Scientifique
Medicinal Chemistry
Indolin-2-one derivatives, including 6-benzoylindolin-2-one, have been synthesized for potential bioactive properties. These compounds have been explored for their medicinal chemistry applications, particularly in the design and synthesis of molecules with potential therapeutic effects .
Antiviral Activity
Indole derivatives have been reported to possess antiviral activities. The structural framework of indole, which includes 6-benzoylindolin-2-one, has been utilized in the preparation of compounds with antiviral properties .
Anti-inflammatory Activity
Research has indicated that certain indolin-2-one derivatives exhibit significant anti-inflammatory activity. This suggests that 6-benzoylindolin-2-one could be considered for future research in developing anti-inflammatory agents .
Anticancer Evaluation
The indolin-2-one scaffold has been used in the design and synthesis of new inhibitors targeting VEGFR-2, a key receptor involved in tumor angiogenesis. This application is crucial in the development of anticancer therapeutics .
Industrial Research
In industrial research, 6-benzoylindolin-2-one has been studied for its use in manufacturing processes, potentially improving product quality and efficiency. It can be used as a dye intermediate in the textile industry and as a corrosion inhibitor in the metal industry.
Synthesis of Novel Complexes
This compound has been used as a ligand for synthesizing novel complexes through its reaction with transition element salts, indicating its utility in coordination chemistry and material science applications .
Mécanisme D'action
Target of Action
The primary target of 6-Benzoylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular division and growth .
Mode of Action
6-Benzoylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the decatenation of DNA, a process vital for DNA replication . The compound’s mode of action is comparable to that of ciprofloxacin, a known inhibitor of this enzyme .
Biochemical Pathways
The inhibition of topoisomerase iv disrupts dna replication, leading to dna damage and potentially cell death . This disruption can affect various cellular processes and pathways dependent on DNA replication and cell division.
Pharmacokinetics
It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability and can be effectively distributed within the body.
Result of Action
The result of 6-Benzoylindolin-2-one’s action is the inhibition of DNA replication due to the disruption of topoisomerase IV function . This leads to DNA damage and can cause cell death . This makes the compound potentially useful in the treatment of conditions where the inhibition of cell growth is beneficial, such as in the case of bacterial infections or cancer .
Action Environment
The action of 6-Benzoylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the compound’s reductive bioactivation . Additionally, the compound has shown potent activities against both anaerobic and aerobic bacteria, suggesting that it can function effectively in different oxygen environments .
Propriétés
IUPAC Name |
6-benzoyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJLPUOIDQSOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539832 | |
| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzoyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
91713-63-2 | |
| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

